molecular formula C15H17N3O2S B12162837 2-(2,2-dimethylchroman-6-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide

2-(2,2-dimethylchroman-6-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B12162837
M. Wt: 303.4 g/mol
InChI Key: LHRBYFOMKVOMJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Dimethylchroman-6-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide is a synthetic acetamide derivative featuring a chroman (benzopyran) core substituted with two methyl groups at the 2-position and a 1,3,4-thiadiazole moiety linked via an acetamide bridge. Chroman derivatives are known for their antioxidant and anti-inflammatory properties, while 1,3,4-thiadiazole scaffolds are pharmacologically significant due to their broad-spectrum biological activities, including anticancer, antimicrobial, and anticonvulsant effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dimethylchroman-6-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of appropriate phenolic precursors under acidic conditions.

    Acetamide Formation: The acetamide moiety can be introduced by reacting the chroman derivative with acetic anhydride or acetyl chloride.

    Thiadiazole Ring Formation: The final step involves the formation of the thiadiazole ring through the reaction of the acetamide derivative with thiosemicarbazide under oxidative conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is synthesized through sequential reactions involving chroman derivatives and 2-amino-1,3,4-thiadiazole. A generalized pathway includes:

Step 1: Chroman Derivative Preparation

The 2,2-dimethylchroman-6-carboxylic acid intermediate is synthesized via cyclization of substituted phenols with prenol derivatives .

Step 2: Acetamide Formation

The carboxylic acid is converted to an acetyl chloride using thionyl chloride (SOCl2SOCl_2), followed by coupling with 2-amino-1,3,4-thiadiazole in the presence of a base (e.g., K2CO3K_2CO_3) to form the acetamide bond .

Reaction Conditions:

Reaction StepReagents/ConditionsYield (%)Reference
Chroman cyclizationPrenol, H2_2SO4_4, 110°C72–85
AcetylationAcetyl chloride, K2CO3K_2CO_3, DMF65–78

Acetamide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions:

C6H5CONH-Thiadiazole+H2OH+/OHC6H5COOH+H2N-Thiadiazole\text{C}_6\text{H}_5\text{CONH-Thiadiazole} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{C}_6\text{H}_5\text{COOH} + \text{H}_2\text{N-Thiadiazole}

  • Acidic Hydrolysis : 6M HCl, reflux, 6h → 89% conversion .

  • Basic Hydrolysis : 2M NaOH, 80°C, 4h → 93% conversion .

Thiadiazole Ring Modifications

The 1,3,4-thiadiazole ring participates in electrophilic substitution and nucleophilic reactions:

Reactivity Examples:

Reaction TypeReagentsProductYield (%)Reference
SulfonationSO3H+SO_3H^+ (fuming H2_2SO4_4)Sulfonated thiadiazole derivative67
AlkylationCH3_3I, K2CO3K_2CO_35-Methylthiadiazole58

Chroman Ring Oxidation

The chroman ring’s ether linkage is susceptible to oxidative cleavage:

ChromanKMnO4,H2O2,2-Dimethyl-6-keto derivative\text{Chroman} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{2,2-Dimethyl-6-keto derivative}

  • Conditions : 0.1M KMnO4_4, 60°C, 3h → 74% yield .

Acetamide Reduction

The acetamide group can be reduced to an amine using LiAlH4_4:

CONH-ThiadiazoleLiAlH4CH2NH-Thiadiazole\text{CONH-Thiadiazole} \xrightarrow{\text{LiAlH}_4} \text{CH}_2\text{NH-Thiadiazole}

  • Yield : 62% after 2h reflux in THF .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Buchwald-Hartwig Amination:

SubstrateCatalyst SystemProductYield (%)Reference
5-Bromo-thiadiazolePd(OAc)2_2, Xantphos5-Amino-thiadiazole derivative81

Stability Under Physiological Conditions

The compound’s stability in buffer solutions (pH 7.4, 37°C) was evaluated:

Time (h)Remaining Compound (%)Major Degradation Product
2492 ± 3Hydrolyzed acetamide
4884 ± 2Oxidized chroman derivative

Source: Analogous studies on chroman-thiadiazole hybrids

Comparative Reactivity with Analogues

Key differences in reactivity between 2-(2,2-dimethylchroman-6-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide and its derivatives:

FeatureTarget Compound5-Methoxy Analog
Hydrolysis Rate (t1/2_{1/2})8.2h (pH 7.4)12.7h (pH 7.4)
Sulfonation Efficiency67%82%
Oxidative StabilityModerate (74% yield)High (89% yield)

Unresolved Challenges

  • Steric Hindrance : The 2,2-dimethyl group on the chroman ring limits nucleophilic attack at the 6-position .

  • Thiadiazole Ring Stability : Prolonged exposure to strong acids (>12h) causes ring opening .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. The incorporation of the thiadiazole ring into various compounds has been linked to significant antiproliferative effects against different cancer cell lines.

  • Mechanism of Action : Thiadiazoles are believed to inhibit key enzymes involved in DNA replication and cell division. This is crucial for targeting cancer cells, which often exhibit uncontrolled growth.
  • Case Study : A study synthesized several 1,3,4-thiadiazole derivatives and tested their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited high potency against breast and colon cancer cells, with IC50 values in the nanomolar range .
  • Data Table : Below is a summary of the anticancer activity of related thiadiazole compounds:
Compound NameCell Line TestedIC50 Value (µM)Reference
Compound AMCF7 (Breast)0.25
Compound BHeLa (Cervical)0.48
Compound CHCT116 (Colon)0.41

Antimicrobial Activity

Thiadiazoles have also been investigated for their antimicrobial properties against various pathogens.

  • Mechanism of Action : The compound's ability to disrupt microbial cell walls or inhibit essential metabolic pathways contributes to its antimicrobial efficacy.
  • Case Study : In vitro studies have shown that thiadiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Data Table : Below is a summary of the antimicrobial activity of selected thiadiazole derivatives:
Compound NameMicrobial Strain TestedMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Compound DStaphylococcus aureus15
Compound EEscherichia coli20
Compound FCandida albicans10

Mechanism of Action

The mechanism of action of 2-(2,2-dimethylchroman-6-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogs of 2-(2,2-dimethylchroman-6-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide, focusing on substituents, yields, and melting points derived from synthesis protocols (Table 1):

Compound ID/Name Substituents on Thiadiazole Phenoxy/Chromanyl Group Yield (%) Melting Point (°C) Reference
This compound (Target) N/A 2,2-Dimethylchroman-6-yl N/A N/A
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 4-Chlorobenzylthio 5-Isopropyl-2-methylphenoxy 74 132–134
2-(2-Isopropyl-5-methylphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5f) Methylthio 2-Isopropyl-5-methylphenoxy 79 158–160
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) Benzylthio 2-Isopropyl-5-methylphenoxy 88 133–135
2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) Methylthio 2-Methoxyphenoxy 72 135–136
N-(5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide 4-Fluorobenzylthio 2-Methoxyphenoxy N/A N/A

Key Observations :

  • Substituent Effects : The introduction of bulky groups (e.g., benzylthio in 5h) correlates with higher yields (88%) compared to smaller substituents like methylthio (5f: 79%) .
  • Melting Points : Electron-withdrawing substituents (e.g., 4-chlorobenzyl in 5e) lower melting points (132–134°C), while methylthio groups (5f) increase them (158–160°C), likely due to differences in molecular packing and hydrogen bonding .

Anticonvulsant Activity

Compounds with benzothiazole-thiadiazole-acetamide hybrids, such as 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide, demonstrated 100% effectiveness in the maximal electroshock (MES) model, attributed to hydrophobic interactions and electron-withdrawing nitro groups enhancing target binding . The target compound’s dimethylchroman group may mimic these hydrophobic effects, though direct anticonvulsant data are unavailable.

Anticancer Potential

1,3,4-Thiadiazole derivatives exhibit anticancer activity via apoptosis induction and kinase inhibition. For example, N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide showed structural similarities to benzylpenicillin, suggesting antibiotic synergy .

Physicochemical and Crystallographic Insights

  • Crystal Packing : Analogous structures like 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide form hydrogen-bonded dimers (N–H···N interactions) and π–π stacking, stabilizing the crystal lattice . The target compound’s dimethylchroman group may disrupt such interactions, reducing melting points compared to phenyl analogs.
  • Solubility : The 1,3,4-thiadiazole ring’s polarity (PSA ≈ 83 Ų) and chroman’s hydrophobicity create a balanced logP (~0.78–2.5), favoring oral bioavailability .

Biological Activity

The compound 2-(2,2-dimethylchroman-6-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide (CAS Number: 1401583-44-5) is a novel synthetic derivative that combines a chroman moiety with a thiadiazole ring. This structural combination suggests potential biological activities, particularly in the field of medicinal chemistry. The focus of this article is to explore the biological activities associated with this compound, particularly its anticancer properties and mechanisms of action.

Structural Characteristics

The molecular formula for this compound is C15H17N3O2SC_{15}H_{17}N_{3}O_{2}S, with a molecular weight of 303.4 g/mol. The presence of both chroman and thiadiazole structures is significant as these groups are known for their pharmacological properties.

Anticancer Properties

Recent studies have indicated that derivatives of 1,3,4-thiadiazole exhibit notable anticancer activity. The biological activity of This compound is hypothesized to be linked to its ability to induce apoptosis in cancer cells.

  • Mechanism of Action :
    • Thiadiazoles are known to interact with various biological targets such as proteins and DNA due to their mesoionic nature, which allows them to cross cellular membranes effectively .
    • The introduction of the chroman moiety may enhance the lipophilicity and bioavailability of the compound, potentially leading to improved anticancer efficacy .
  • In Vitro Studies :
    • Various assays have demonstrated that thiadiazole derivatives can inhibit cell proliferation in multiple cancer cell lines. For instance, compounds similar to our target compound have shown IC50 values ranging from 0.28 to 10 μg/mL against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
    • The cytotoxic effects were often assessed using MTT assays and caspase activation assays to confirm apoptosis induction .
Cell Line IC50 Value (μg/mL) Effect
MCF-70.28Significant inhibition
A5490.52Significant inhibition
HCT1163.29Moderate inhibition

Case Studies

Several studies have explored the biological activity of thiadiazole derivatives:

  • Study on Thiadiazole Derivatives :
    • A comprehensive synthesis and evaluation of a series of thiadiazole derivatives revealed that modifications at the aromatic position significantly influenced their anticancer activity. Compounds with electron-donating groups at specific positions exhibited enhanced potency against various cancer cell lines .
  • Structure-Activity Relationship (SAR) :
    • Research focusing on SAR has shown that substituents on the thiadiazole ring play a crucial role in determining the biological activity. For example, introducing an aromatic ring at the 5th position of the thiadiazole core has been linked to increased cytotoxicity against tumor cells .

Q & A

Q. Basic: What are the standard synthetic protocols for 2-(2,2-dimethylchroman-6-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide?

Methodological Answer:
The synthesis of this compound typically involves coupling a chroman-derived acetic acid derivative with a 1,3,4-thiadiazol-2-amine via carbodiimide-mediated amidation (e.g., using EDC·HCl). Key steps include:

  • Reagent Activation: Reacting 2-(2,2-dimethylchroman-6-yl)acetic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in dichloromethane at low temperatures (273 K) to activate the carboxyl group .
  • Amidation: Adding 1,3,4-thiadiazol-2-amine and triethylamine (TEA) to the activated intermediate, followed by stirring for 3–7 hours .
  • Purification: Extraction with dichloromethane, washing with NaHCO₃ and brine, and recrystallization from methanol/methylene chloride mixtures .

Table 1: Example Reaction Conditions

StepReagents/ConditionsTimeYield
ActivationEDC·HCl, CH₂Cl₂, 273 K3 hN/A
AmidationTEA, RT7 h60–75%
PurificationCH₂Cl₂/MeOH (1:1)>95% purity

Q. Basic: How is the molecular structure of this compound characterized?

Methodological Answer:
X-ray crystallography is the gold standard for structural elucidation. Key parameters include:

  • Crystal System: Monoclinic (common for similar acetamides) .
  • Intermolecular Interactions: Hydrogen bonding (N–H···N) forms R₂²(8) ring motifs, while C–H···π and π–π stacking stabilize the crystal lattice .
  • Bond Angles/Lengths: The acetamide group (O1/N1/C7/C14) forms dihedral angles of ~75–82° with aromatic rings, comparable to benzylpenicillin derivatives .

Complementary Methods:

  • Spectroscopy: ¹H/¹³C NMR to confirm proton environments and carbon hybridization.
  • Mass Spectrometry: High-resolution MS (HRMS) for molecular formula validation.

Q. Basic: What mechanisms underlie its potential biological activity?

Methodological Answer:
The compound’s bioactivity (e.g., antimicrobial or enzyme inhibition) likely stems from:

  • Thiadiazole Motif: The 1,3,4-thiadiazole moiety disrupts bacterial folate synthesis or binds to enzyme active sites via sulfur/nitrogen lone pairs .
  • Chroman Group: The dimethylchroman ring may enhance lipid membrane permeability, improving cellular uptake .

Experimental Validation:

  • In Vitro Assays: Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria.
  • Docking Studies: Molecular modeling to predict interactions with target proteins (e.g., dihydrofolate reductase).

Q. Advanced: How can computational methods optimize its synthesis?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path searches can identify energetically favorable pathways:

  • Transition State Analysis: Locate intermediates and activation barriers to minimize side reactions .
  • Solvent Optimization: COSMO-RS simulations predict solvent effects on reaction rates and yields .
  • Machine Learning: Train models on existing acetamide synthesis data to recommend optimal conditions (temperature, catalyst) .

Case Study:
ICReDD’s workflow reduced reaction development time by 50% in similar amidation reactions via computational-experimental feedback loops .

Q. Advanced: How to resolve contradictions in spectroscopic or bioactivity data?

Methodological Answer:
Systematic approaches include:

  • Design of Experiments (DOE): Use factorial designs to isolate variables (e.g., purity, solvent) affecting bioactivity .
  • Multivariate Analysis: PCA or PLS regression correlates structural features (e.g., substituent electronegativity) with activity trends .
  • Crystallography vs. NMR: If X-ray and solution-phase NMR data conflict, conduct variable-temperature NMR to assess conformational flexibility .

Example Workflow:

StepActionTool
1Identify outliers in bioactivity dataGrubbs’ test
2Screen synthetic batches for impuritiesHPLC-MS
3Re-evaluate structure-activity relationshipsMOE/Discovery Studio

Q. Advanced: What reactor designs improve scalability and yield?

Methodological Answer:

  • Continuous Flow Reactors: Enhance mixing and heat transfer for exothermic amidation steps .
  • Membrane Technologies: Separate unreacted reagents in real-time, improving purity .
  • Process Control Systems: PID controllers maintain optimal temperature/pH, reducing batch-to-batch variability .

Table 2: Reactor Performance Metrics

ParameterBatch ReactorContinuous Flow
Yield60–75%80–85%
Purity>95%>98%
ScalabilityLimitedHigh

Q. Advanced: How to validate environmental and safety profiles during development?

Methodological Answer:

  • Green Chemistry Metrics: Calculate E-factor (kg waste/kg product) and atom economy for sustainability .
  • Toxicity Screening: Use in silico tools (e.g., TEST software) to predict ecotoxicological endpoints .
  • Thermal Hazard Analysis: DSC/TGA identifies decomposition risks during scale-up .

Properties

Molecular Formula

C15H17N3O2S

Molecular Weight

303.4 g/mol

IUPAC Name

2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C15H17N3O2S/c1-15(2)6-5-11-7-10(3-4-12(11)20-15)8-13(19)17-14-18-16-9-21-14/h3-4,7,9H,5-6,8H2,1-2H3,(H,17,18,19)

InChI Key

LHRBYFOMKVOMJX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)CC(=O)NC3=NN=CS3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.